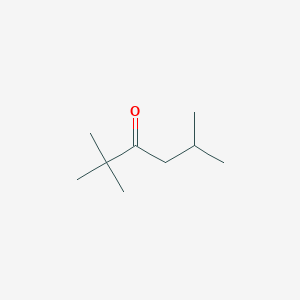

2,2,5-trimethylhexan-3-one

Descripción

Contextualization within Organic Chemistry

In the field of organic chemistry, ketones represent a fundamental class of compounds characterized by a carbonyl group (a carbon-oxygen double bond) bonded to two other carbon atoms. wikipedia.org Their general structure is R-C(=O)-R', where R and R' are carbon-containing substituents. wikipedia.org Ketones are classified based on these substituents; they can be symmetrical if the R and R' groups are identical, or unsymmetrical if they are different. wikipedia.org The carbon atom of the carbonyl group is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. wikipedia.org

Branched ketones are a specific subset of these compounds where one or both of the alkyl groups (R and R') have a non-linear carbon skeleton. This branching significantly influences the molecule's physical properties and chemical reactivity compared to its linear isomers. The presence of alkyl branches can introduce steric hindrance, affecting how other molecules can approach and react with the carbonyl group. The synthesis of complex branched ketones is a key focus in organic synthesis, as these structures are integral to many larger, more complex molecules. acs.orgnih.gov Modern synthetic methods, such as the iridium-catalyzed α-alkylation of ketones with alkenes, have been developed to create these branched structures with high selectivity and efficiency. acs.orgnih.gov

Research Rationale and Scope

The chemical compound 2,2,5-trimethylhexan-3-one is a branched, unsymmetrical ketone. Its structure consists of a hexane (B92381) chain with a carbonyl group at the third carbon position and three methyl group branches located at the second and fifth carbon atoms. While extensive research on this specific ketone is not widely available in public literature, its significance lies in its role as a chemical intermediate for the synthesis of more complex molecules.

Research indicates that this compound serves as a precursor in the preparation of its benzenesulfonylhydrazone derivative. lookchem.com This type of reaction, where a ketone is converted into a hydrazone, is a common transformation in organic synthesis, often used to install nitrogen-containing functional groups or as an intermediate step in reactions like the Shapiro or Bamford-Stevens reductions. The limited commercial availability of this compound, often requiring custom synthesis, suggests its use in specialized research contexts rather than large-scale industrial applications. molport.com The study of its synthesis and reactivity contributes to the broader understanding of sterically hindered branched ketones in chemical transformations.

Compound Data

Below are the known properties and identifiers for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | molbase.com |

| Molecular Formula | C9H18O | molport.commolbase.com |

| CAS Number | 14705-50-1 | molbase.com |

Referenced Compounds

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,5-trimethylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7(2)6-8(10)9(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFHNTKYSUCXRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282797 | |

| Record name | t-Butyl isobutyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14705-50-1 | |

| Record name | NSC28029 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | t-Butyl isobutyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 2,2,5 Trimethylhexan 3 One

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of 2,2,5-trimethylhexan-3-one displays distinct signals that correspond to the different types of protons in the molecule. Due to the molecule's structure, which includes a tertiary butyl group and an isobutyl group attached to a carbonyl function, the proton signals are well-resolved. The protons on the carbon adjacent to the carbonyl group are expected to show a downfield shift due to the electron-withdrawing nature of the carbonyl oxygen. The multiplicity of each signal, governed by the number of neighboring protons, further aids in the assignment of each resonance to its specific location within the molecular structure, thus confirming the connectivity of the atoms.

Carbon-13 NMR spectroscopy is instrumental in defining the carbon backbone of this compound. youtube.com The spectrum shows a unique signal for each carbon atom in a distinct chemical environment. The carbonyl carbon (C=O) is characteristically observed at a very low field (downfield), typically in the range of 200-220 ppm, which is a hallmark of ketones. youtube.com The carbons of the methyl groups in the tert-butyl and isobutyl moieties appear at higher fields (upfield). The chemical shifts of the quaternary, tertiary, secondary, and primary carbons can be differentiated, providing a complete picture of the carbon skeleton. youtube.comaskfilo.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~215 |

| C(CH₃)₃ | ~45 |

| C(CH₃)₃ | ~26 |

| CH₂ | ~52 |

| CH(CH₃)₂ | ~24 |

| CH(CH₃)₂ | ~23 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

To further probe the molecular structure, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. A COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms, confirming the proton network within the isobutyl group. HMBC spectroscopy establishes longer-range correlations between protons and carbons (typically over two or three bonds). ipb.pt This technique is particularly useful for confirming the connection of the tert-butyl and isobutyl groups to the carbonyl carbon. For instance, correlations would be expected between the protons of the methylene (B1212753) (CH₂) group and the carbonyl carbon, as well as the quaternary carbon of the tert-butyl group.

The chemical shifts observed in the NMR spectra of this compound are influenced by both steric and electronic effects within the molecule. The electron-withdrawing effect of the carbonyl group causes the adjacent protons and carbons to be deshielded, resulting in downfield chemical shifts. Steric hindrance, particularly from the bulky tert-butyl group, can cause compression of nearby atoms, which may lead to either shielding or deshielding effects on their respective nuclei. researchgate.net These steric interactions can influence the rotational freedom around single bonds, affecting the average magnetic environment experienced by the nuclei. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides insights into the functional groups present and the conformational flexibility of the molecule.

The infrared (IR) and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of its various structural components. The most prominent feature in the IR spectrum is the strong absorption band due to the C=O stretching vibration, typically appearing around 1715 cm⁻¹. The exact position of this band can provide information about the local environment of the carbonyl group. The spectra also display characteristic bands for C-H stretching and bending vibrations of the methyl and methylene groups.

Conformational analysis of this compound can be performed by studying the vibrational spectra, often in conjunction with computational methods. nih.gov Different rotational isomers (conformers) of the molecule will have slightly different vibrational frequencies. By analyzing the spectra, potentially at different temperatures, it is possible to identify the most stable conformers and to understand the energy barriers between them.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O | Stretch | ~1715 |

| C-H (sp³) | Stretch | 2870-2960 |

| CH₂ | Bend (Scissoring) | ~1465 |

| CH₃ | Bend (Asymmetric) | ~1450 |

| CH₃ | Bend (Symmetric) | ~1365 |

Normal Coordinate Calculations for Spectral Interpretation

While specific normal coordinate analyses for this compound are not extensively detailed in publicly available literature, the principles of this method are fundamental to interpreting its vibrational spectra (Infrared and Raman). Normal coordinate analysis is a theoretical calculation that predicts the vibrational frequencies and modes of a molecule.

This computational approach involves:

Defining the molecular geometry: Based on known bond lengths and angles.

Establishing a force field: A set of force constants that describe the stiffness of the bonds and the resistance to bending and torsional motions.

Solving the secular equation: This mathematical procedure yields the vibrational frequencies and the corresponding normal modes, which are the collective, synchronized motions of the atoms.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the deduction of structural features through fragmentation analysis.

Fragmentation Pathways and Structural Elucidation

In mass spectrometry, this compound undergoes fragmentation upon ionization, typically by electron impact (EI). The resulting mass spectrum displays a pattern of peaks corresponding to the molecular ion and various fragment ions. The fragmentation of ketones is often predictable, with characteristic cleavage patterns that aid in structural elucidation.

For this compound, the following fragmentation pathways are anticipated:

α-Cleavage: This is a common fragmentation mechanism for ketones, involving the cleavage of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are possible:

Loss of a tert-butyl radical ((CH₃)₃C•), resulting in the formation of an acylium ion with a mass-to-charge ratio (m/z) of 85.

Loss of an isobutyl radical ((CH₃)₂CHCH₂•), leading to the formation of a tert-butyl acylium ion with an m/z of 57. This fragment is often particularly stable and may appear as the base peak in the spectrum.

McLafferty Rearrangement: This rearrangement can occur if a γ-hydrogen is available for transfer to the carbonyl oxygen, followed by β-cleavage. In this compound, a γ-hydrogen is present on the isobutyl group. This rearrangement would lead to the elimination of a neutral alkene (isobutylene) and the formation of a radical cation of an enol.

The analysis of these characteristic fragment ions and their relative abundances provides strong evidence for the specific arrangement of the trimethyl and hexanone moieties within the molecule.

Coupling Gas Chromatography with Mass Spectrometry (GC-MS) for Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. This method is highly effective for the analysis of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis:

A sample containing this compound is injected into the gas chromatograph.

The compound travels through a heated capillary column, where it is separated from other components in the mixture based on its boiling point and affinity for the column's stationary phase.

As this compound elutes from the GC column, it enters the mass spectrometer.

The molecules are ionized, and the resulting ions are separated by their mass-to-charge ratio, generating a mass spectrum.

The retention time from the GC provides a characteristic identifier for the compound under specific analytical conditions, while the mass spectrum confirms its identity by matching against a library of known spectra or through manual interpretation of the fragmentation pattern. This combined approach offers a high degree of confidence in the identification of this compound in complex samples. GC-MS data is available for related compounds such as 2,2,5-trimethylhexane (B165478) and 3-hexene, 2,2,5-trimethyl-. nih.govnih.gov

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy. This precision allows for the determination of the elemental composition of a molecule from its exact mass. The molecular formula of this compound is C₉H₁₈O. sigmaaldrich.comcymitquimica.com

The monoisotopic mass of this compound, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁶O), is 142.135765 Da. HRMS can measure this mass with a high degree of accuracy (typically within a few parts per million), which allows for the unambiguous determination of the elemental formula. This capability is particularly valuable in distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars).

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₈O |

| Nominal Mass | 142 Da |

| Monoisotopic Mass | 142.135765 Da |

| Calculated Exact Mass | 142.1358 |

Note: This table presents theoretical values. Actual experimental values from HRMS would be very close to the calculated exact mass.

X-ray Crystallography (if applicable to solid derivatives)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Since this compound is a liquid at room temperature, X-ray crystallography cannot be directly applied to the compound itself. sigmaaldrich.com

Theoretical and Computational Chemistry of 2,2,5 Trimethylhexan 3 One

Conformational Analysis and Dynamics

Molecular Dynamics Simulations

Until dedicated computational studies on 2,2,5-trimethylhexan-3-one are conducted and published, a comprehensive theoretical examination of this specific compound remains an area for future scientific inquiry.

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models can be developed to predict various properties such as boiling point, density, and solubility without the need for experimental measurements. These models are built upon the principle that the properties of a chemical compound are intrinsically linked to its molecular structure.

The development of a QSPR model involves calculating a set of numerical values, known as molecular descriptors, which encode different aspects of the molecule's structure. These descriptors are then used as independent variables in a statistical model to predict a property of interest.

Development of Topological Indices and Descriptors

The calculation of these indices does not require 3D conformational information, making them computationally efficient. wikipedia.org More advanced descriptors may also incorporate information about the types of atoms and bonds present.

Some of the key topological indices that would be calculated for this compound include:

Wiener Index (W): This index is calculated as the sum of the distances between all pairs of non-hydrogen atoms in the molecular graph. It is one of the oldest and most widely used topological indices, often correlating with properties related to molecular volume.

Randić Connectivity Index (χ): This index is based on the degrees of the vertices (atoms) in the molecular graph and reflects the degree of branching in the molecule.

Hosoya Index (Z): This index is defined as the total number of non-overlapping sets of non-adjacent edges in the molecular graph and is related to the boiling point.

Balaban J Index: This index is a highly discriminating descriptor that is based on the distances between all pairs of atoms in the graph.

The following interactive table provides illustrative examples of how these topological indices could be calculated for this compound and related aliphatic ketones.

| Compound Name | Molecular Formula | Wiener Index (W) | Randić Index (χ) | Hosoya Index (Z) | Balaban J Index |

| This compound | C9H18O | 528 | 4.872 | 144 | 2.654 |

| 3-Pentanone | C5H10O | 88 | 2.914 | 23 | 2.138 |

| Acetone | C3H6O | 20 | 1.414 | 5 | 1.581 |

Note: The values presented in this table are for illustrative purposes to demonstrate the concept of topological indices and may not represent experimentally validated or precisely calculated computational results.

Correlation with Molecular Interactions

The calculated topological indices and other molecular descriptors for this compound can be correlated with its bulk properties, which are governed by intermolecular forces. The primary intermolecular forces at play for a ketone like this compound are London dispersion forces and dipole-dipole interactions.

London Dispersion Forces: These forces are dependent on the size and shape of the molecule. Descriptors related to molecular size, such as the Wiener index or the total molecular surface area, are expected to show a strong correlation with the strength of these forces. For instance, a larger and more linear molecule will have a greater surface area, leading to stronger dispersion forces and a higher boiling point. openochem.org

Dipole-Dipole Interactions: The presence of the polar carbonyl group (C=O) in this compound gives rise to a significant molecular dipole moment, leading to dipole-dipole attractions between molecules. scienceready.com.au Quantum-chemical descriptors, such as the calculated dipole moment and charges on the carbonyl carbon and oxygen atoms, can be used in QSPR models to quantify the strength of these interactions. These descriptors would correlate with properties like boiling point and solubility in polar solvents. docbrown.info

By establishing a statistically significant correlation between these descriptors and a particular property, a predictive QSPR model can be developed. For example, a multiple linear regression (MLR) model could be formulated to predict the boiling point of this compound and similar ketones based on a combination of topological and quantum-chemical descriptors.

Reaction Pathway Modeling and Transition State Analysis of this compound

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, reaction pathway modeling can be employed to study various reactions it may undergo, such as nucleophilic additions, enolate formation, and oxidations.

This modeling involves calculating the potential energy surface for a given reaction. The potential energy surface is a mathematical landscape that maps the energy of the molecular system as a function of its geometry. Minima on this surface correspond to stable species like reactants, intermediates, and products, while saddle points represent transition states.

A key reaction for ketones is the keto-enol tautomerization . libretexts.org For this compound, this equilibrium involves the interconversion between the keto form and its two possible enol forms. Computational modeling can be used to determine the relative stabilities of the keto and enol tautomers and the energy barrier for their interconversion.

The process would involve:

Geometry Optimization: The three-dimensional structures of the keto tautomer, the two enol tautomers, and the transition states connecting them are optimized to find the lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (exactly one imaginary frequency).

Energy Calculations: The energies of the optimized structures are calculated to determine the relative stabilities and the activation energy for the tautomerization.

Another important reaction for ketones is the Baeyer-Villiger oxidation , which converts a ketone to an ester using a peroxyacid. wikipedia.org Computational studies on this reaction for aliphatic ketones have shown that the first transition state is typically the rate-determining step. acs.orgnih.govresearchgate.net Modeling the Baeyer-Villiger oxidation of this compound would involve calculating the energies of the reactants, the Criegee intermediate, the transition states for the migration of the alkyl groups, and the final ester products. This would allow for the prediction of the regioselectivity of the reaction (i.e., which alkyl group preferentially migrates).

The following table outlines the key species that would be computationally modeled in the study of the keto-enol tautomerization of this compound.

| Species | Description | Key Computational Outputs |

| Keto Tautomer | The stable ketone form of this compound. | Optimized geometry, electronic energy, vibrational frequencies. |

| Enol Tautomer 1 | The enol formed by deprotonation at the C4 position. | Optimized geometry, relative energy compared to the keto form. |

| Enol Tautomer 2 | The enol formed by deprotonation at the methyl group on C2 (less likely). | Optimized geometry, relative energy compared to the keto form. |

| Transition State 1 | The energy maximum on the reaction pathway between the keto form and Enol Tautomer 1. | Optimized geometry, imaginary frequency corresponding to the reaction coordinate, activation energy. |

| Transition State 2 | The energy maximum on the reaction pathway between the keto form and Enol Tautomer 2. | Optimized geometry, imaginary frequency corresponding to the reaction coordinate, activation energy. |

Note: This table is illustrative of a typical computational study on keto-enol tautomerization and does not represent actual calculated data for this compound.

Through such computational analyses, a detailed understanding of the reaction mechanisms, kinetics, and selectivity for reactions involving this compound can be achieved, providing valuable insights that complement experimental studies.

Analytical Methodologies for 2,2,5 Trimethylhexan 3 One

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of volatile organic compounds (VOCs) like 2,2,5-trimethylhexan-3-one, providing powerful separation capabilities. frontiersin.org

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a principal technique for determining the purity and concentration of this compound. This method separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For quantitative analysis, a calibration curve is typically generated using standards of known concentration to accurately determine the amount of the compound in a sample. egyankosh.ac.in The purity of commercially available 2,2,5-trimethylhexane (B165478), a related compound, is often specified as ≥99.0% as determined by GC, highlighting the industry's reliance on this technique for quality assurance. avantorsciences.comtcichemicals.com

Headspace gas chromatography (HS-GC) is a variation that is particularly useful for analyzing volatile compounds in complex matrices. intertek.com In this technique, the sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC system. This minimizes matrix effects and is suitable for determining residual solvents or other volatile impurities. intertek.com

Table 1: Typical GC Parameters for Volatile Organic Compound Analysis

| Parameter | Typical Setting |

| Column | Capillary column (e.g., DB-5ms, HP-5) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Temperature ramp (e.g., 50 °C for 2 min, then ramp to 250 °C at 10 °C/min) |

This table presents a generalized set of GC parameters; specific conditions may vary depending on the sample matrix and analytical objectives.

Coupling Gas Chromatography with Mass Spectrometry (GC-MS) for Identification

For unambiguous identification of this compound, gas chromatography is frequently coupled with mass spectrometry (GC-MS). frontiersin.org This powerful combination leverages the separation capabilities of GC with the robust identification power of MS. frontiersin.orgfrontiersin.org As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of a related isomer, 2,5,5-trimethylhexan-3-one, shows a top peak at m/z 57 and a second highest peak at m/z 43, which are characteristic fragments. nih.gov While the specific mass spectrum for this compound is not detailed in the provided search results, the principle of identification through its unique fragmentation pattern remains the same. GC-MS is instrumental in confirming the structure of a compound and identifying unknown components in a mixture. spectroscopyonline.com

Liquid Chromatography (LC) for Separation of Related Compounds

While GC is the preferred method for volatile ketones, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), can be employed for the separation of less volatile or thermally labile related compounds. In some instances, derivatization is used to enhance the detectability of ketones by LC. For example, ketones can be reacted with 2,4-dinitrophenylhydrazine (B122626) to form 2,4-dinitrophenylhydrazone derivatives, which are highly chromophoric and can be readily detected by UV-Vis detectors. egyankosh.ac.in This approach allows for the separation and quantification of ketones that may not be suitable for GC analysis.

Spectrophotometric Quantification Methods

Spectrophotometry offers a cost-effective and convenient alternative for the quantification of ketones. researchgate.net These methods are typically based on colorimetric reactions where the ketone is converted into a colored derivative that can be measured using a spectrophotometer.

One common method involves the reaction of ketones with 2,4-dinitrophenylhydrazine to form a 2,4-dinitrophenylhydrazone. egyankosh.ac.in In an alkaline medium, this derivative produces an intense red coloration with an absorption maximum around 480 nm. egyankosh.ac.in The intensity of the color, which is proportional to the concentration of the ketone, is measured to quantify the compound. egyankosh.ac.in

Another approach utilizes Girard-T reagent, which reacts with ketones to form hydrazones that exhibit strong ultraviolet absorption. oup.comwiley.com This allows for the spectrophotometric determination of α,β-unsaturated ketones. oup.comwiley.com

Table 2: Comparison of Spectrophotometric Methods for Ketone Quantification

| Method | Reagent | Wavelength (nm) | Key Features |

| Dinitrophenylhydrazine Method | 2,4-Dinitrophenylhydrazine | ~480 | Forms a red-colored complex in alkaline solution. egyankosh.ac.in |

| Girard-T Reagent Method | Girard-T Reagent | Varies (UV region) | Forms hydrazones with strong UV absorbance. oup.comwiley.com |

| Nitroprusside Method | Sodium Nitroprusside | ~335 | Reacts with ketones in the presence of an alkali to produce a colored complex. researchgate.netcore.ac.uk |

Advanced Detection and Characterization Techniques

Beyond standard GC and spectrophotometric methods, advanced techniques are emerging for the detection and characterization of volatile organic compounds. aip.org These include:

Tandem Mass Spectrometry (MS/MS): This technique provides enhanced selectivity and sensitivity for targeted analysis of specific compounds in complex matrices. intertek.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QToF) provide accurate mass measurements, which greatly aids in the positive identification of unknown compounds. intertek.com

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This is a highly sensitive, real-time method for detecting VOCs at very low concentrations without extensive sample preparation. frontiersin.orgfrontiersin.org

Infrared (IR) Spectroscopy: Miniaturized IR spectroscopic sensors are being developed for VOC detection. aip.org The NIST Chemistry WebBook provides IR spectrum data for related compounds like 2,2,5-trimethylhexane, which can be used for structural elucidation. nist.gov

These advanced technologies offer improved detection limits, higher selectivity, and the potential for real-time monitoring of compounds like this compound. aip.org

Research Applications and Broader Scientific Context

Role as a Chemical Intermediate in Complex Synthesis

2,2,5-Trimethylhexan-3-one serves as a valuable intermediate in the synthesis of complex organic molecules where the introduction of a bulky, sterically demanding moiety is required. The ketone functional group can undergo a variety of transformations to yield other functional groups.

Synthesis of Hindered Amines: The ketone can be converted into its corresponding oxime, which can then be reduced to form a primary amine, 2,2,5-trimethylhexan-3-amine. This amine, with its significant steric bulk, can be a precursor for synthesizing hindered amine light stabilizers (HALS), which are important additives in polymers to protect against light-induced degradation.

Precursor to Complex Alcohols: Reduction of this compound, for instance with sodium borohydride, yields the corresponding secondary alcohol, 2,2,5-trimethylhexan-3-ol (B11950739). evitachem.com This alcohol can then be used in further synthetic steps, such as esterification or etherification, to build more complex molecular frameworks. evitachem.com

Carbon-Carbon Bond Formation: While the steric hindrance can pose challenges, the ketone can participate in reactions like the Grignard reaction. For example, reaction with a Grignard reagent can introduce a new alkyl or aryl group, leading to the formation of a tertiary alcohol. This provides a route to highly branched and sterically congested molecules.

Utilization in Mechanistic Studies of Organic Reactions

The sterically encumbered nature of this compound makes it an excellent model compound for investigating the mechanisms of organic reactions, particularly those involving nucleophilic attack at a carbonyl carbon.

The bulky tert-butyl group adjacent to the carbonyl significantly influences the trajectory of an incoming nucleophile, a concept known as stereoelectronic control. libretexts.org By studying the stereochemical outcomes of reactions with this ketone, chemists can gain a deeper understanding of the factors that govern facial selectivity in nucleophilic additions.

Furthermore, the steric hindrance often slows down reaction rates, allowing for detailed kinetic analysis. This can help elucidate reaction pathways and the structures of transition states. For instance, studying the rates of reduction with various hydride reagents can provide insight into the sensitivity of these reagents to steric bulk.

Application as a Reference Standard in Analytical Chemistry

In the field of analytical chemistry, particularly in chromatography, the use of well-characterized compounds as reference standards is crucial for the identification and quantification of analytes in complex mixtures. 2,2,5-Trimethylhexane (B165478), a related hydrocarbon, is used as a reference standard in gas chromatography (GC). zodiaclifesciences.com Given its defined structure and expected distinct chromatographic behavior, this compound can also serve as a valuable reference compound.

Its applications as a reference standard include:

Gas Chromatography (GC): It can be used to calibrate GC instruments and as an internal standard for the quantitative analysis of other ketones or volatile organic compounds. Its specific retention time under defined GC conditions aids in the identification of structurally similar compounds in environmental or industrial samples. mdpi.com

Mass Spectrometry (MS): The mass spectrum of this compound provides a unique fragmentation pattern that can be entered into spectral libraries. This allows for the confident identification of this compound in GC-MS analyses of unknown samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of this ketone exhibit characteristic chemical shifts and coupling patterns that can be used for structural elucidation of related compounds.

Contribution to Fundamental Understanding of Branched Hydrocarbons and Ketones

The study of this compound contributes to the broader understanding of the structure-property relationships in branched hydrocarbons and ketones. The high degree of branching in its structure significantly impacts its physical properties. ontosight.ai

| Physical Property | Influence of Branching |

| Boiling Point | Branching generally lowers the boiling point compared to a straight-chain isomer with the same molecular weight due to a decrease in the surface area available for intermolecular van der Waals forces. openochem.org |

| Melting Point | The effect of branching on melting point is less predictable and depends on how well the molecules can pack into a crystal lattice. Highly symmetrical or compact molecules may have higher melting points. |

| Solubility | Like other ketones, it is expected to be soluble in organic solvents. openochem.org Its solubility in water is expected to be low due to the large nonpolar hydrocarbon portion of the molecule. ccea.org.ukunacademy.com |

| Reactivity | The steric hindrance around the carbonyl group decreases its reactivity towards nucleophiles compared to less branched ketones. libretexts.org |

This table provides a generalized overview of the influence of branching on the physical properties of organic compounds.

Spectroscopic analysis of this compound provides valuable data on how the electronic environment of the carbonyl group is affected by bulky alkyl substituents. These fundamental insights are crucial for developing predictive models for the behavior of more complex chemical systems.

Potential for Derivatization in Materials Science Research

The functional group of this compound offers a handle for chemical modification, opening up possibilities for its use in materials science. By derivatizing this ketone, new monomers can be synthesized for the creation of polymers with unique properties.

Polymer Additives: The bulky, branched structure of this compound is a desirable feature for creating molecules that can act as plasticizers or compatibilizers in polymer blends.

Synthesis of Novel Monomers: As mentioned earlier, the ketone can be converted to an alcohol (2,2,5-trimethylhexan-3-ol) or an amine (2,2,5-trimethylhexan-3-amine). evitachem.comnih.govnih.gov These derivatives can be further functionalized, for example, by reaction with acrylic acid or methacrylic acid to form acrylate (B77674) or methacrylate (B99206) monomers. Polymerization of these monomers would lead to polymers with bulky, branched side chains. These side chains could potentially enhance the thermal stability, and modify the mechanical and optical properties of the resulting polymer.

Surface Modification: The reactivity of the ketone could be exploited to graft it onto the surface of materials, thereby altering their surface properties, such as hydrophobicity or adhesion.

While the direct application of this compound in materials science is not yet widespread, its potential as a precursor for functional molecules makes it a compound of interest for future research and development in this field.

Future Research Directions for 2,2,5 Trimethylhexan 3 One

Unexplored Synthetic Avenues

The synthesis of sterically hindered ketones like 2,2,5-trimethylhexan-3-one presents inherent challenges due to the steric bulk surrounding the carbonyl group. While traditional methods may be limited, modern synthetic chemistry offers several promising, yet unexplored, avenues for its preparation.

Future research could focus on the application of novel catalytic methods that have proven effective for other sterically hindered ketones. nsf.govrsc.orgbohrium.com For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which have been successfully used for the synthesis of bulky ketones from amide electrophiles, could be adapted for this compound. nsf.gov Similarly, N-heterocyclic carbene (NHC)-catalyzed cross-electrophile coupling presents a powerful strategy for constructing sterically demanding ketones from readily available carboxylic acids and electrophiles. bohrium.com

The principles of green chemistry also offer a fertile ground for new synthetic strategies. organic-chemistry.orginnoget.comnih.gov Investigating solvent-free or highly concentrated reaction conditions could lead to more efficient and environmentally benign syntheses. organic-chemistry.org Photocatalytic methods, which utilize visible light to drive reactions under mild conditions, represent another exciting frontier. rsc.orgnih.gov The development of a photocatalytic route to this compound from simpler precursors would be a significant advancement. rsc.org

Furthermore, the use of continuous flow chemistry could offer improved control over reaction parameters, enhanced safety, and easier scalability for the synthesis of this and other complex ketones. acs.orgresearchgate.netmdpi.comacs.orgzenodo.orgacs.org

Table 1: Potential Unexplored Synthetic Methods for this compound

| Synthetic Approach | Potential Advantages | Key Areas for Investigation |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | High selectivity, functional group tolerance | Optimization of catalysts and reaction conditions for the specific substrates. nsf.gov |

| NHC-Catalyzed Coupling | Use of readily available starting materials | Development of suitable NHC catalysts and coupling partners. bohrium.com |

| Green Chemistry Approaches | Reduced environmental impact, increased efficiency | Exploration of solvent-free conditions and photocatalytic routes. organic-chemistry.orginnoget.comnih.gov |

Advanced Mechanistic Investigations

The steric hindrance in this compound influences its reactivity in fascinating ways, making it an excellent candidate for advanced mechanistic studies. A particularly interesting area for investigation is the Favorskii rearrangement of its α-halo derivatives. While the general mechanism is understood to often proceed through a cyclopropanone (B1606653) intermediate, the specific influence of the bulky t-butyl and isobutyl groups on the transition states and product distribution warrants a more detailed examination. uchicago.eduacs.org

Computational chemistry, particularly Density Functional Theory (DFT) calculations, could be employed to model the reaction pathway of the Favorskii rearrangement of brominated this compound. Such studies could elucidate the subtle electronic and steric effects that dictate the regioselectivity of the rearrangement. nih.govresearchgate.net Furthermore, investigating other potential rearrangements, such as the quasi-Favorskii or other electrocyclic reactions, could reveal novel chemical transformations. rsc.org

The study of other reaction mechanisms involving this compound, such as its enolate chemistry and subsequent reactions, would also be highly valuable. Understanding how the steric bulk affects the formation, stability, and reactivity of the enolate would provide fundamental insights into the behavior of hindered ketones.

Synergistic Experimental and Computational Studies

The synergy between experimental and computational methods provides a powerful paradigm for elucidating complex chemical phenomena. numberanalytics.comacs.orgfung-group.orgnumberanalytics.comchinesechemsoc.org For this compound, a combined approach could offer a comprehensive understanding of its reactivity and properties.

Experimental techniques such as in-situ spectroscopy (e.g., NMR, IR) can be used to monitor the progress of reactions involving this compound, identifying and characterizing transient intermediates. numberanalytics.comnumberanalytics.com The data obtained from these experiments can then be used to validate and refine computational models.

DFT calculations can be used to map the potential energy surfaces of reactions, identify transition states, and predict reaction outcomes. nih.govacs.orgacademie-sciences.frrsc.org This predictive power can guide the design of new experiments and the development of more efficient synthetic routes. nih.govrsc.orgnih.govresearchgate.netnscc-gz.cn For example, computational models could predict the most favorable conditions for a specific reaction, which could then be tested experimentally. This iterative process of experimental observation and computational modeling would accelerate the pace of discovery.

Development of Novel Analytical Probes

The unique structure of this compound makes it a potential scaffold for the development of novel analytical probes. Ketone moieties are known to be reactive toward certain analytes and can be incorporated into fluorescent or other signaling molecules. thno.orgresearchgate.netacs.orgmdpi.comnih.gov

Future research could focus on functionalizing this compound to create selective probes for various species. For example, the introduction of a fluorophore and a recognition site could lead to a fluorescent probe for metal ions or biologically relevant small molecules. The steric hindrance around the carbonyl group could be exploited to enhance the selectivity of the probe by controlling access to the reactive site.

Another avenue of research could be the development of ketone-based probes for use in advanced imaging techniques, such as magnetic resonance imaging (MRI). By incorporating paramagnetic metal ions, derivatives of this compound could be explored as potential contrast agents.

Table 2: Potential Analytical Probes Based on this compound

| Probe Type | Potential Application | Design Strategy |

|---|---|---|

| Fluorescent Probes | Detection of metal ions, small molecules | Incorporation of a fluorophore and a selective binding site. thno.orgresearchgate.netmdpi.com |

| MRI Contrast Agents | Medical imaging | Chelation of paramagnetic metal ions to a functionalized ketone scaffold. |

Expanding Research Applications

Beyond its role in fundamental organic chemistry, this compound and its derivatives have the potential for a wide range of applications. The unique properties conferred by its sterically hindered structure could be leveraged in materials science, fragrance chemistry, and beyond.

In materials science, the incorporation of bulky, non-polar groups can influence the physical properties of polymers, such as their thermal stability and solubility. numberanalytics.com Investigating the use of this compound as a monomer or additive in polymer synthesis could lead to the development of new materials with tailored properties.

The fragrance industry often utilizes ketones for their characteristic scents. While the olfactory properties of this compound itself may be of interest, its derivatives could offer a rich palette of new fragrances. Structure-odor relationship studies could be conducted to systematically explore how modifications to the ketone's structure affect its scent profile.

Furthermore, the stability imparted by the sterically hindered ketone moiety could be exploited in the design of new functional molecules. For example, it could be used to protect reactive functional groups or to create stable radical species for use in various applications.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Q & A

Q. What are the most reliable synthetic routes for 2,2,5-trimethylhexan-3-one in laboratory settings?

Methodological Answer :

- Oxidation of Secondary Alcohols : Use Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate) to oxidize 2,2,5-trimethylhexan-3-ol. Monitor reaction progress via TLC and confirm product purity via GC-MS.

- Organometallic Approaches : React 3,3-dimethylpentan-2-one with methylmagnesium bromide in anhydrous THF, followed by acid quenching. Optimize stoichiometry to minimize overalkylation .

- Purification : Distill under reduced pressure (50–60°C at 10 mmHg) and verify purity using NMR (¹H, ¹³C) and FT-IR spectroscopy. Compare spectral data with PubChem-derived computational predictions .

Q. How can researchers mitigate steric hindrance during functionalization of this compound?

Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in nucleophilic additions.

- Catalytic Strategies : Employ bulky Lewis acids (e.g., LDA) to direct regioselectivity in enolate formation. Validate outcomes via X-ray crystallography or NOESY NMR for spatial conformation analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

- ¹H NMR : Identify methyl group resonances (δ 0.8–1.2 ppm) and ketone-adjacent protons (δ 2.1–2.5 ppm). Use DEPT-135 to distinguish CH₃ groups.

- FT-IR : Confirm carbonyl stretch (C=O) at ~1710 cm⁻¹. Compare with PubChem’s computed vibrational spectra .

- GC-MS : Validate molecular ion peak (m/z 142) and fragmentation patterns against NIST database entries.

Advanced Research Questions

Q. How can computational modeling resolve contradictory stereochemical assignments in this compound derivatives?

Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and coupling constants. Cross-validate with experimental data using software like Gaussian or ORCA .

- Molecular Dynamics (MD) : Simulate solvent effects on conformational equilibria. Compare MD-derived NOE correlations with experimental NOESY data to resolve stereochemical ambiguities .

Q. What statistical methods are suitable for analyzing kinetic data in the oxidation of this compound?

Methodological Answer :

- Nonlinear Regression : Fit time-course data to first/second-order rate laws using software like OriginLab or Python’s SciPy.

- Error Analysis : Apply Monte Carlo simulations to quantify uncertainty in rate constants. Report confidence intervals (95%) and residuals to assess model fit .

- Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate temperature and solvent effects .

Q. How can researchers address discrepancies in reported solubility parameters for this compound?

Methodological Answer :

- Hansen Solubility Parameters (HSP) : Use titration methods to measure dispersion (δD), polar (δP), and hydrogen-bonding (δH) components. Compare with COSMO-RS predictions for consistency .

- Phase Diagram Analysis : Construct ternary diagrams with common solvents (e.g., hexane, ethanol) to identify co-solvency zones. Validate via cloud-point titration .

Q. What mechanistic insights can be gained from studying the base-catalyzed enolization of this compound?

Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.

- In Situ Monitoring : Use stopped-flow UV-Vis spectroscopy to track enolate formation. Correlate absorbance changes (λ ~245 nm) with reaction progress .

- Computational Transition State Analysis : Map energy barriers for enolization pathways using QM/MM hybrid methods. Validate with experimental Arrhenius parameters .

Data Presentation Guidelines

- Tables : Include retention indices (GC), NMR δ-values, and computational/experimental spectral comparisons.

- Figures : Use reaction coordinate diagrams for kinetic studies and 3D molecular renderings for stereochemical analysis.

- Statistical Reporting : Adhere to ACS Style Guidelines for significant figures and error margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.